((4-[3-Oxo-3-(2-oxo-azetidin-1-yl)-propyl]-phenylcarbamoyl)-methoxy)-acetic acid
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Overview
Description
((4-[3-Oxo-3-(2-oxo-azetidin-1-yl)-propyl]-phenylcarbamoyl)-methoxy)-acetic acid: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azetidinone ring, a phenylcarbamoyl group, and a methoxy-acetic acid moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-[3-Oxo-3-(2-oxo-azetidin-1-yl)-propyl]-phenylcarbamoyl)-methoxy)-acetic acid typically involves multiple steps, starting with the formation of the azetidinone ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The phenylcarbamoyl group is then introduced via a coupling reaction, followed by the attachment of the methoxy-acetic acid moiety through esterification or amidation reactions. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
((4-[3-Oxo-3-(2-oxo-azetidin-1-yl)-propyl]-phenylcarbamoyl)-methoxy)-acetic acid: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
((4-[3-Oxo-3-(2-oxo-azetidin-1-yl)-propyl]-phenylcarbamoyl)-methoxy)-acetic acid: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which ((4-[3-Oxo-3-(2-oxo-azetidin-1-yl)-propyl]-phenylcarbamoyl)-methoxy)-acetic acid exerts its effects involves its interaction with specific molecular targets. The azetidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenylcarbamoyl group may enhance binding affinity to certain proteins, while the methoxy-acetic acid moiety can influence the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
((4-[3-Oxo-3-(2-oxo-azetidin-1-yl)-propyl]-phenylcarbamoyl)-methoxy)-acetic acid: can be compared with other compounds that have similar structural features:
Azetidinone derivatives: These compounds share the azetidinone ring and are known for their biological activity.
Phenylcarbamoyl compounds: These compounds contain the phenylcarbamoyl group and are studied for their pharmacological properties.
Methoxy-acetic acid derivatives: These compounds include the methoxy-acetic acid moiety and are used in various chemical applications.
The uniqueness of This compound lies in its combination of these structural elements, which can result in distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-oxo-2-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]anilino]ethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6/c19-13(9-24-10-16(22)23)17-12-4-1-11(2-5-12)3-6-14(20)18-8-7-15(18)21/h1-2,4-5H,3,6-10H2,(H,17,19)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFWCNWTULOBSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)COCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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